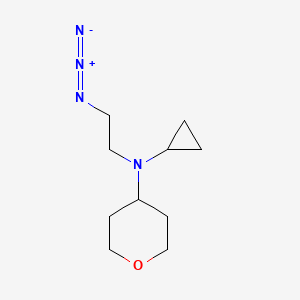
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride
Overview
Description
“N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803607-79-5 . It has a molecular weight of 201.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H16N2.2ClH/c1-3-9(2)7-4-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 201.14 .Scientific Research Applications
Antibacterial Agents
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride analogues have been explored for their antibacterial properties. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups have shown significant antibacterial activity, leading to the discovery of potential candidates for further biological studies. These findings suggest a promising avenue for developing new antibacterial agents (Egawa et al., 1984).
Anticonvulsants and Antioxidants
Derivatives of this compound have been synthesized and evaluated for their antioxidant activity and potential as anticonvulsant agents. This research highlights the therapeutic potential of these compounds in treating neurological disorders and their antioxidant properties (Hakobyan et al., 2020).
Cancer Treatment
Research into cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which include modifications of the N-ethyl-N-methylpyrrolidin-3-amine structure, has led to compounds with significant potency against PARP enzymes. This work contributes to the development of new cancer treatments, with some compounds advancing to clinical trials (Penning et al., 2009).
Organic Synthesis and Catalysis
The exploration of this compound derivatives in organic synthesis and catalysis has yielded novel methodologies for the selective synthesis of N-methylated and N-alkylated amines. This research demonstrates the utility of these compounds in synthesizing a wide array of biologically and industrially significant amines, highlighting their importance in chemical synthesis (Senthamarai et al., 2018).
Electrochemical Applications
Studies have also focused on the electrochemical applications of this compound and related compounds. For instance, the development of biosensors for the detection of primary amines, such as histamine, using enzymes immobilized in conducting polymers, underscores the potential of these compounds in creating sensitive and rapid detection systems for biomedical and environmental monitoring (Zeng et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
N-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-9(2)7-4-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEWZFGQNJXKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)


